Diethylamine hydrochloride

Description

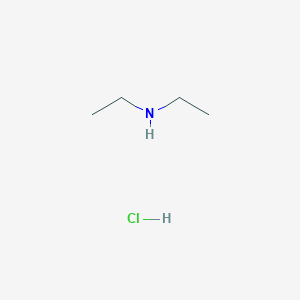

Structure

3D Structure of Parent

Properties

IUPAC Name |

N-ethylethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11N.ClH/c1-3-5-4-2;/h5H,3-4H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDITUCONWLWUJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9044320 | |

| Record name | Diethylamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9044320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

109.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Off-white hygroscopic solid; [Acros Organics MSDS] | |

| Record name | Diethylamine hydrochloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13810 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.0000645 [mmHg] | |

| Record name | Diethylamine hydrochloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13810 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

660-68-4 | |

| Record name | Diethylammonium chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=660-68-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethylamine hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30602 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanamine, N-ethyl-, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diethylamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9044320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethylammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.494 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIETHYLAMINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZE9V3G1135 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Diethylamine Hydrochloride: A Comprehensive Technical Guide

CAS Number: 660-68-4

This technical guide provides an in-depth overview of diethylamine (B46881) hydrochloride, a versatile chemical compound with significant applications in pharmaceutical and chemical industries. The information is tailored for researchers, scientists, and professionals involved in drug development and chemical synthesis.

Physicochemical Properties

Diethylamine hydrochloride is a white to off-white crystalline solid.[1][2] It is hygroscopic and should be stored in a cool, dry, and well-ventilated area.[3][4] The compound is highly soluble in water and soluble in ethanol (B145695).[2][4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₁₂ClN | [2] |

| Molecular Weight | 109.60 g/mol | [5][6] |

| Melting Point | 227-230 °C | [2] |

| Boiling Point | 320-330 °C | [2] |

| Density | 1.0 g/mL at 20 °C | [2] |

| Vapor Pressure | <0.00001 hPa at 20 °C | [2] |

| pH | 4.5-6.5 (10 g/L in H₂O at 20 °C) | [2] |

| Water Solubility | Soluble | [2] |

| LogP | -1.3 at 20 °C | [2] |

Synthesis and Purification

Synthesis of this compound

A common laboratory-scale synthesis involves the reaction of diethylamine with hydrochloric acid.[7]

Experimental Protocol:

-

In a suitable reaction vessel, dissolve diethylamine in a solvent such as ethanol.

-

Slowly add a stoichiometric amount of concentrated hydrochloric acid to the solution while stirring. The reaction is exothermic and may require cooling to control the temperature.

-

Continue stirring for a specified period to ensure complete reaction.

-

The this compound salt will precipitate out of the solution.

-

Isolate the solid product by filtration.

-

Wash the product with a cold solvent to remove any unreacted starting materials or impurities.

-

Dry the purified this compound under vacuum.

A general procedure for preparing amine hydrochloride salts involves refluxing the amine with ammonium (B1175870) chloride in ethanol for 2 hours, followed by removal of the solvent by rotary evaporation to yield the hydrochloride salt.[1]

Purification

Purification of this compound can be achieved by recrystallization from a suitable solvent, such as absolute ethanol or a mixture of dichloroethane and methanol.[8]

Experimental Protocol:

-

Dissolve the crude this compound in a minimum amount of hot solvent (e.g., absolute ethanol).

-

If the solution is colored, treat it with activated charcoal to decolorize.

-

Hot filter the solution to remove any insoluble impurities.

-

Allow the filtrate to cool slowly to room temperature, which will induce crystallization.

-

Further cooling in an ice bath can maximize the yield of the crystals.

-

Collect the purified crystals by filtration.

-

Wash the crystals with a small amount of cold solvent.

-

Dry the crystals under vacuum.

Key Applications in Chemical Synthesis

This compound is a crucial intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and specialty chemicals.

Figure 1: Logical relationship of this compound applications.

Synthesis of Ranitidine

Ranitidine, an H₂ histamine (B1213489) receptor antagonist, can be synthesized using a multi-step process where a key intermediate is formed using a derivative of diethylamine.[9] While detailed protocols often involve proprietary steps, a general outline is as follows:

Experimental Workflow:

Figure 2: General workflow for the synthesis of Ranitidine.

Synthesis of Atrazine (B1667683)

Atrazine, a widely used herbicide, is synthesized from cyanuric chloride and amines, including diethylamine.[10][11]

Experimental Protocol (General):

-

Cyanuric chloride is dissolved in a suitable solvent (e.g., toluene).[10]

-

The solution is cooled, and isopropylamine (B41738) is added, followed by the addition of a base like sodium hydroxide.[10]

-

Subsequently, ethylamine (B1201723) (or in other variants, diethylamine) is added to the reaction mixture.[10]

-

Another portion of the base is then added, and the reaction is allowed to proceed at a controlled temperature.[10]

-

The final product, atrazine, is then isolated and purified.

Figure 3: Experimental workflow for the synthesis of Atrazine.

Synthesis of DEAE-Cellulose

Diethylaminoethyl (DEAE) cellulose (B213188) is a positively charged resin used in ion-exchange chromatography. It is synthesized by reacting cellulose with 2-chloro-N,N-diethylethylamine, which can be derived from diethylamine.[12]

Experimental Protocol (Conceptual):

-

Cellulose (e.g., from cotton) is treated with a strong base, such as sodium hydroxide, to activate the hydroxyl groups.

-

The activated cellulose is then reacted with 2-chloro-N,N-diethylethylamine hydrochloride.

-

The reaction mixture is heated to facilitate the etherification reaction.

-

The resulting DEAE-cellulose is then washed extensively to remove unreacted reagents and byproducts.

-

The final product is dried and can be characterized by its degree of substitution.

Figure 4: Conceptual workflow for the synthesis of DEAE-Cellulose.

Mannich Reaction

This compound is a common reagent in the Mannich reaction, a three-component condensation reaction involving an active hydrogen compound, an aldehyde (often formaldehyde), and a primary or secondary amine.[13][14]

Experimental Protocol (Mannich reaction of indole (B1671886) with formaldehyde (B43269) and diethylamine):

-

In a reaction flask, combine indole, formaldehyde, and diethylamine (or this compound) in a suitable solvent, such as ethanol or acetic acid.[13][14]

-

The reaction mixture is stirred at a specific temperature (e.g., room temperature or elevated temperatures) for a period sufficient for the reaction to go to completion.[15]

-

The progress of the reaction can be monitored by thin-layer chromatography.

-

Upon completion, the reaction mixture is worked up by adding water and a base to neutralize any acid.

-

The product, a Mannich base (e.g., gramine (B1672134) if dimethylamine is used), is then extracted with an organic solvent.

-

The organic layer is dried, and the solvent is evaporated to yield the crude product.

-

The product can be further purified by crystallization or chromatography.

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. This compound | 660-68-4 [chemicalbook.com]

- 3. Page loading... [guidechem.com]

- 4. chinaamines.com [chinaamines.com]

- 5. scbt.com [scbt.com]

- 6. labproinc.com [labproinc.com]

- 7. nbinno.com [nbinno.com]

- 8. Sciencemadness Discussion Board - this compound synthesis question. - Powered by XMB 1.9.11 [sciencemadness.org]

- 9. Ranitidine synthesis - chemicalbook [chemicalbook.com]

- 10. CN102344422A - Novel synthesis process of atrazine - Google Patents [patents.google.com]

- 11. Bot Verification [rasayanjournal.co.in]

- 12. spectrumchemical.com [spectrumchemical.com]

- 13. Give a detailed mechanism for the synthesis of gramine from indole | Filo [askfilo.com]

- 14. bhu.ac.in [bhu.ac.in]

- 15. researchgate.net [researchgate.net]

Diethylamine hydrochloride molecular formula and weight

Technical Data Sheet: Diethylamine (B46881) Hydrochloride

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides the core chemical properties of Diethylamine Hydrochloride (CAS No. 660-68-4), a compound frequently utilized as a chemical intermediate in various organic synthesis applications, including the production of pharmaceuticals and agrochemicals.[1][2][3] The focus of this guide is to present the fundamental molecular formula and weight, which are critical for stoichiometric calculations in reaction chemistry.

Core Chemical Identifiers and Properties

This compound is the hydrochloride salt of the secondary amine diethylamine.[4] It presents as a white to off-white crystalline powder that is hygroscopic and soluble in water.[1][3]

Molecular Formula and Structure

The molecular formula for this compound is C4H12ClN.[1][5][6] The structure consists of a diethylammonium (B1227033) cation and a chloride anion.

Molecular Weight

The molecular weight is a crucial parameter for all quantitative chemical work. The values derived from calculations based on atomic weights are presented in the table below.

| Parameter | Value | Source |

| Molecular Weight | 109.60 g/mol | PubChem[5][8] |

| Molecular Weight | 109.598 g/mol | NIST[6] |

| Molecular Weight | 109.6 g/mol | ChemicalBook[1] |

| Molecular Weight | 109.61 g/mol | Alkyl Amines[3] |

Note: Minor variations in molecular weight values are due to differences in the atomic weight values used for calculation by different sources.

Logical Relationship of Components

The compound is formed from the reaction of diethylamine, a weak base, with hydrochloric acid, a strong acid. This acid-base reaction results in the formation of the diethylammonium salt.

References

- 1. This compound | 660-68-4 [chemicalbook.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound (DEAHCL) - Alkyl Amines Chemicals Limited [alkylamines.com]

- 4. spectrumchemical.com [spectrumchemical.com]

- 5. Diethylamine, hydrochloride | C4H12ClN | CID 12618 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Diethylamine, hydrochloride [webbook.nist.gov]

- 7. This compound [chemister.ru]

- 8. Diethylammonium chloride | C4H11N.ClH | CID 10197650 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Diethylamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the synthesis of diethylamine (B46881) hydrochloride from diethylamine and hydrochloric acid. It includes detailed experimental protocols, quantitative data, and process visualizations to support research and development activities.

Introduction

Diethylamine hydrochloride (CAS No: 660-68-4) is a crucial chemical intermediate with significant applications in organic synthesis.[1] It serves as a versatile building block in the production of pharmaceuticals, agrochemicals, and other fine chemicals.[1] Notably, it is used as a precursor in the synthesis of various pharmaceutical compounds, including the local anesthetic ranitidine, and acts as a reactant in Mannich reactions. Given its importance, a thorough understanding of its synthesis is essential for chemists aiming for efficient and high-purity production. This guide details the straightforward acid-base reaction for its preparation, focusing on practical laboratory-scale execution.

Reaction Principle

The synthesis of this compound is a classic acid-base neutralization reaction. Diethylamine ((C₂H₅)₂NH), a weak base, reacts with strong hydrochloric acid (HCl) to form the corresponding salt, diethylammonium (B1227033) chloride ((C₂H₅)₂NH₂⁺Cl⁻).

The reaction is highly exothermic and proceeds readily upon mixing the reactants. The chemical equation for this reaction is:

(C₂H₅)₂NH + HCl → (C₂H₅)₂NH₂⁺Cl⁻

This reaction can be carried out in various solvents, with ethanol (B145695) and water being common choices, or by bubbling hydrogen chloride gas through a solution of diethylamine in an inert solvent.[1] The resulting salt is a stable, white crystalline solid.[1][2]

Data Presentation

The following tables summarize the key quantitative data for the reactants and the product, along with typical reaction parameters for a laboratory-scale synthesis.

Table 1: Physicochemical Properties of Reactants and Product

| Compound | Molar Mass ( g/mol ) | Density (g/mL at 20°C) | Melting Point (°C) | Boiling Point (°C) |

| Diethylamine | 73.14 | 0.707 | -50 | 55.5 |

| Hydrochloric Acid (37% w/w) | 36.46 | ~1.18 | N/A | ~50 |

| This compound | 109.60 | 1.048 | 225-231 | 330 |

Data sourced from multiple chemical suppliers and databases.[2][3][4][5]

Table 2: Stoichiometry and Typical Yield for a 0.1 Molar Scale Synthesis

| Reactant / Product | Molar Amount (mol) | Mass (g) | Volume (mL) | Notes |

| Diethylamine | 0.10 | 7.31 | 10.34 | Limiting Reagent |

| Hydrochloric Acid (37%) | 0.10 | 9.85 | 8.35 | Stoichiometric Amount |

| Product | ||||

| This compound (Theoretical Yield) | 0.10 | 10.96 | N/A | |

| Typical Actual Yield | N/A | ~10.4 - 10.8 | N/A | ~95-99% |

Experimental Protocol

This protocol describes the synthesis of this compound by the controlled addition of hydrochloric acid to diethylamine in an ethanol solvent.

4.1 Materials and Equipment

-

Diethylamine (≥99.5%)

-

Concentrated Hydrochloric Acid (37% w/w)

-

Absolute Ethanol

-

250 mL Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Büchner funnel and flask

-

Vacuum source

-

Drying oven or desiccator

4.2 Procedure

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 7.31 g (10.34 mL, 0.10 mol) of diethylamine in 50 mL of absolute ethanol.

-

Cooling: Place the flask in an ice bath and stir the solution until the temperature equilibrates to 0-5 °C.

-

Acid Addition: Slowly add 8.35 mL (0.10 mol) of concentrated hydrochloric acid dropwise to the stirred diethylamine solution using a dropping funnel. The reaction is exothermic, and the addition rate should be controlled to maintain the internal temperature below 15 °C.[1]

-

Crystallization: After the addition is complete, a white precipitate of this compound will form. Continue stirring the mixture in the ice bath for an additional 30 minutes to ensure complete reaction and crystallization.

-

Isolation: Isolate the white crystalline product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals on the filter with a small amount of cold absolute ethanol to remove any unreacted starting materials.

-

Drying: Dry the purified product in a vacuum oven at 60-70 °C or in a desiccator over a suitable drying agent to a constant weight. The product is hygroscopic and should be stored in a tightly sealed container.[2][3]

Process and Reaction Visualization

The following diagrams illustrate the chemical reaction and the experimental workflow.

Caption: Acid-base synthesis of this compound.

References

Technical Guide: Physicochemical Properties of Diethylamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethylamine (B46881) hydrochloride ((C₂H₅)₂NH·HCl) is a secondary amine salt with significant applications in organic synthesis, serving as a precursor in the production of various pharmaceuticals and agrochemicals. A thorough understanding of its physicochemical properties, such as melting and boiling points, is crucial for its effective use in research and development, ensuring purity, stability, and optimal reaction conditions. This guide provides an in-depth overview of the melting and boiling points of diethylamine hydrochloride, detailed experimental protocols for their determination, and workflows for its synthesis and quality control.

Physical and Chemical Properties

This compound is a white to off-white crystalline solid. It is known to be hygroscopic and is very soluble in water.

Quantitative Data Summary

The following table summarizes the reported melting and boiling points for this compound from various sources.

| Property | Value | Source(s) |

| Melting Point | 220 - 225 °C | [1] |

| 227.0 to 234.0 °C | [2] | |

| 231 °C | [3] | |

| 220 °C | [4] | |

| 227-230 °C | [5][6][7] | |

| 225 °C | [8] | |

| Boiling Point | 320 °C | [1] |

| 330 °C | [4] | |

| 320-330 °C | [5][6] |

Experimental Protocols

Accurate determination of melting and boiling points is fundamental for the characterization and purity assessment of this compound.

Melting Point Determination Protocol (Capillary Method)

The capillary method is a common and reliable technique for determining the melting point of a solid crystalline substance like this compound.[6][8]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

-

Thermometer (calibrated)

Procedure:

-

Sample Preparation: Ensure the this compound sample is completely dry and in a fine powdered form. If necessary, gently grind the crystals using a mortar and pestle.

-

Loading the Capillary Tube: Press the open end of a capillary tube into the powdered sample, trapping a small amount of the solid. Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end. The packed sample height should be 2-3 mm.

-

Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus.

-

Heating:

-

For an unknown sample, a rapid heating rate (e.g., 10-20 °C/min) can be used to determine an approximate melting range.

-

For a more precise measurement, heat rapidly to about 20 °C below the expected melting point. Then, decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium between the sample and the thermometer.

-

-

Observation: Observe the sample through the magnifying eyepiece.

-

Data Recording: Record the temperature at which the first droplet of liquid appears (the beginning of the melting range) and the temperature at which the last solid crystal melts (the end of the melting range). A pure substance will have a sharp melting range of 1-2 °C.

Boiling Point Determination Protocol (Thiele Tube Method)

The Thiele tube method is a convenient technique for determining the boiling point of a liquid, and can be adapted for high-boiling point solids by using a suitable heating medium.

Apparatus:

-

Thiele tube

-

High-boiling point heating oil (e.g., mineral oil or silicone oil)

-

Thermometer (calibrated)

-

Small test tube

-

Capillary tube (sealed at one end)

-

Rubber band or wire for attaching the test tube to the thermometer

-

Bunsen burner or hot plate

Procedure:

-

Sample Preparation: Place a small amount of this compound into the small test tube.

-

Capillary Inversion: Place the capillary tube, with its open end down, into the test tube containing the sample.

-

Apparatus Assembly: Attach the test tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

-

Heating: Immerse the assembly in the Thiele tube filled with heating oil, ensuring the oil level is above the side arm. Gently heat the side arm of the Thiele tube with a Bunsen burner or on a hot plate. The shape of the Thiele tube promotes convection currents, ensuring uniform heating of the oil.

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. Continue heating until a steady stream of bubbles is observed.

-

Cooling and Data Recording: Remove the heat source and allow the apparatus to cool slowly. The boiling point is the temperature at which the bubbling stops and the liquid just begins to be drawn back into the capillary tube.

Synthesis and Analysis Workflow

Synthesis of this compound

A common method for the synthesis of this compound is through the acid-base reaction of diethylamine with hydrochloric acid.[2]

Caption: Synthesis and purification workflow for this compound.

Quality Control and Analysis Workflow

To ensure the purity and identity of the synthesized this compound, a series of quality control checks are essential.

Caption: Quality control workflow for this compound analysis.

References

- 1. chem.ucalgary.ca [chem.ucalgary.ca]

- 2. nbinno.com [nbinno.com]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. Video: Boiling Points - Concept [jove.com]

- 5. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 6. westlab.com [westlab.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. SSERC | Melting point determination [sserc.org.uk]

Diethylamine Hydrochloride: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the safety data for Diethylamine hydrochloride (CAS No. 660-68-4). The information is compiled from various Safety Data Sheets (SDS) and standardized experimental guidelines to ensure a high level of detail and accuracy for professionals in research and drug development.

Chemical and Physical Properties

This compound is an off-white solid that is hygroscopic, meaning it readily absorbs moisture from the air.[1][2] It is soluble in water and chloroform, and also soluble in ethanol (B145695) at 78°C, but insoluble in diethyl ether.[3]

| Property | Value | Reference |

| Molecular Formula | C₄H₁₂ClN | [4] |

| Molecular Weight | 109.60 g/mol | [4][5] |

| Appearance | Off-white solid/crystals or crystalline powder | [1][2][6][7] |

| Odor | Odorless | [2][6] |

| Melting Point | 227 - 230 °C (440.6 - 446 °F) | [6][7] |

| Boiling Point | 320 - 330 °C (608 - 626 °F) at 760 mmHg | [6] |

| Density | 1.041 g/cm³ at 21°C | [3] |

| Solubility | Water: 232 g/100 g at 25°CChloroform: SolubleEthanol: Soluble (at 78°C)Diethyl ether: Insoluble | [3] |

| Hygroscopicity | Hygroscopic | [1][2] |

Toxicological Data

The primary routes of exposure to this compound are through skin contact, absorption, and inhalation of dust.[8]

Acute Toxicity

| Test | Species | Route | Value | Reference |

| LD50 | Rat | Oral | 9900 mg/kg | [1] |

| LD50 | Mouse | Oral | 4860 mg/kg | [1] |

Health Effects

-

Inhalation: May cause respiratory irritation.[1][2][5][6][9]

-

Ingestion: Causes gastrointestinal tract irritation.[1]

-

Chronic Exposure: No chronic effects have been reported.[1]

Hazard Identification and Classification

This compound is classified as a hazardous chemical. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating its hazards.

References

An In-depth Technical Guide to Diethylamine Hydrochloride: Chemical Structure and Bonding

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, bonding, and physicochemical properties of diethylamine (B46881) hydrochloride. It includes detailed experimental protocols for its synthesis and characterization, along with quantitative data presented for comparative analysis.

Chemical Structure and Bonding

Diethylamine hydrochloride, with the chemical formula C₄H₁₂ClN, is an organic salt.[1][2][3][4] Its structure is characterized by an ionic bond between the diethylammonium (B1227033) cation ([ (CH₃CH₂)₂NH₂ ]⁺) and the chloride anion (Cl⁻).[5] The diethylammonium cation is formed by the protonation of the nitrogen atom of diethylamine by hydrochloric acid.

The bonding within the diethylammonium cation is covalent. The central nitrogen atom is bonded to two ethyl groups and two hydrogen atoms. The geometry around the nitrogen atom is tetrahedral, consistent with sp³ hybridization. The key bonds are:

-

N-H bonds: These are polar covalent bonds.

-

C-N bonds: These are also polar covalent bonds.

-

C-C bonds: These are nonpolar covalent bonds within the ethyl groups.

-

C-H bonds: These are essentially nonpolar covalent bonds.

The positive charge is formally localized on the nitrogen atom. The interaction between the cation and the anion is primarily electrostatic.

Caption: Ionic interaction in this compound.

Physicochemical Properties

This compound is a white to off-white crystalline solid that is hygroscopic.[5][6][7][8] A summary of its key quantitative properties is provided below.

Table 1: General and Physical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₁₂ClN | [1][2][4] |

| Molecular Weight | 109.60 g/mol | [1][2][9] |

| Appearance | White to off-white crystalline powder/crystals | [5][6][7] |

| Melting Point | 227-230 °C | [6][7] |

| Boiling Point | 320-330 °C | [3][6] |

| Density | ~1.0 g/mL at 20 °C | [6] |

| pH (10 g/L in H₂O at 20°C) | 4.5 - 6.5 | [6][7] |

| Hygroscopicity | Hygroscopic | [5][6][10] |

Table 2: Solubility Data

| Solvent | Solubility | Reference(s) |

| Water | 232 g/100 g at 25°C | [3] |

| Ethanol (B145695) | Soluble | [3] |

| Chloroform | Soluble | [3] |

| Diethyl ether | Insoluble | [3] |

Spectroscopic Data

Spectroscopic methods are crucial for the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show a triplet corresponding to the methyl (CH₃) protons, a quartet for the methylene (B1212753) (CH₂) protons, and a broad singlet for the amine (NH₂⁺) protons.[11][12]

-

¹³C NMR: The carbon-13 NMR spectrum will typically display two signals, one for the methyl carbons and another for the methylene carbons.[13]

Infrared (IR) Spectroscopy

The IR spectrum of this compound shows characteristic absorption bands. A broad band in the region of 3000-2700 cm⁻¹ is indicative of the N-H stretching vibrations of the ammonium (B1175870) salt. C-H stretching vibrations of the ethyl groups are observed around 2950-2850 cm⁻¹. Other characteristic peaks for C-N stretching and various bending vibrations are also present.[14][15]

Experimental Protocols

Synthesis of this compound

There are several methods for the synthesis of this compound. Two common laboratory-scale procedures are detailed below.

Method 1: From Diethylamine and Hydrochloric Acid

This is the most direct method.

-

Materials: Diethylamine, concentrated hydrochloric acid, diethyl ether (or ethanol).

-

Procedure:

-

Dissolve diethylamine in a suitable solvent like diethyl ether or ethanol in a flask, cooled in an ice bath.

-

Slowly add a stoichiometric amount of concentrated hydrochloric acid dropwise with continuous stirring.

-

The reaction is exothermic, and the hydrochloride salt will precipitate out of the solution.[5]

-

Continue stirring in the ice bath for 30 minutes after the addition is complete.

-

Collect the white solid precipitate by vacuum filtration.

-

Wash the solid with cold diethyl ether to remove any unreacted starting material.

-

Dry the product under vacuum to yield pure this compound.

-

Method 2: From Ammonium Chloride and Diethylamine

This method involves an amine exchange reaction.

-

Materials: Ammonium chloride, diethylamine, ethanol.

-

Procedure:

-

To a round-bottomed flask, add ammonium chloride (10 mmol) and ethanol (3 mL).[1][16]

-

Stir the mixture magnetically and reflux for 2 hours.[1][16]

-

After the reflux period, remove the solvent by rotary evaporation.[1][16]

-

The resulting solid is this compound, typically obtained in a quantitative yield.[1]

-

Caption: Synthesis workflow of this compound.

Characterization Protocols

NMR Sample Preparation:

-

Dissolve 5-10 mg of the synthesized this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., D₂O or CDCl₃).

-

Transfer the solution to an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer.

IR Spectroscopy (KBr Pellet Method):

-

Grind 1-2 mg of the dry this compound with approximately 100 mg of dry KBr powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place a small amount of the powder into a pellet press.

-

Apply pressure to form a thin, transparent pellet.

-

Place the pellet in the sample holder of an FTIR spectrometer and acquire the spectrum.

Applications in Research and Development

This compound serves as a versatile reagent and intermediate in organic synthesis.

-

It is a precursor in the synthesis of various pharmaceutical compounds, including ranitidine.[6]

-

It is used in the production of dyes.[6]

-

It acts as a reactant in the Mannich reaction.[6]

-

It is employed in the synthesis of diethylaminoethyl (DEAE) cotton.[6]

-

It can be used as an organic acid-binding agent to remove hydrogen chloride in reactions.[16]

Safety and Handling

This compound is corrosive and can cause severe irritation to the skin, eyes, and respiratory system.[5][7] It is also hygroscopic and should be stored in a tightly sealed container in a cool, dry place.[5][6] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical.[7] All work should be conducted in a well-ventilated fume hood.

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. Diethylamine, hydrochloride | C4H12ClN | CID 12618 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [chemister.ru]

- 4. Diethylamine, hydrochloride [webbook.nist.gov]

- 5. Page loading... [wap.guidechem.com]

- 6. This compound | 660-68-4 [chemicalbook.com]

- 7. lobachemie.com [lobachemie.com]

- 8. This compound (DEAHCL) - Alkyl Amines Chemicals Limited [alkylamines.com]

- 9. scbt.com [scbt.com]

- 10. labproinc.com [labproinc.com]

- 11. This compound(660-68-4) 1H NMR spectrum [chemicalbook.com]

- 12. dev.spectrabase.com [dev.spectrabase.com]

- 13. spectrabase.com [spectrabase.com]

- 14. Diethylamine, hydrochloride [webbook.nist.gov]

- 15. Diethylamine, hydrochloride [webbook.nist.gov]

- 16. Page loading... [guidechem.com]

Commercial Production of Diethylamine Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diethylamine (B46881) hydrochloride ((C₂H₅)₂NH·HCl), a crucial intermediate in the pharmaceutical and chemical industries, is primarily synthesized through the exothermic acid-base neutralization of diethylamine with hydrochloric acid. This guide provides a comprehensive overview of the commercial production process, including detailed experimental protocols, process optimization, safety considerations, and purification methods. Quantitative data is presented to inform process development and scale-up, and key process flows are visualized to facilitate understanding.

Introduction

Diethylamine hydrochloride serves as a fundamental building block in the synthesis of numerous active pharmaceutical ingredients (APIs), agrochemicals, and dyes.[1][2] Its production via the reaction of diethylamine and hydrochloric acid is a well-established industrial process.[1] The reaction is a straightforward acid-base neutralization, yielding the hydrochloride salt.[1] Key challenges in the commercial production of this compound include managing the exothermic nature of the reaction, ensuring high purity and yield, and implementing safe handling procedures.[1][3]

Synthesis of this compound: Reaction Mechanism and Process

The core of this compound production is the reaction between diethylamine, a weak base, and hydrochloric acid, a strong acid. The lone pair of electrons on the nitrogen atom of diethylamine accepts a proton (H⁺) from hydrochloric acid, forming the diethylammonium (B1227033) ion and the chloride ion, which together constitute the salt, diethylammonium chloride.

Reaction Pathway

Caption: Reaction of Diethylamine with Hydrochloric Acid.

Commercial Manufacturing Process

The industrial-scale production of this compound is typically carried out in a controlled reactor system. The process involves the careful addition of concentrated hydrochloric acid to a solution of diethylamine in a suitable solvent to manage the exothermic reaction.[1]

Experimental Protocol: Industrial Scale Synthesis

Objective: To produce a multi-kilogram batch of high-purity this compound.

Materials:

-

Diethylamine (99.5% purity)

-

Concentrated Hydrochloric Acid (37% w/w)

-

Ethanol (B145695) (95%) or Deionized Water

-

Activated Carbon

Equipment:

-

Glass-lined or stainless steel reactor with cooling jacket and agitator

-

Addition funnel or dosing pump

-

pH meter

-

Nutsche filter or centrifuge

-

Vacuum dryer

Procedure:

-

Charging the Reactor: The reactor is charged with a pre-determined quantity of diethylamine, followed by the addition of a solvent such as ethanol or water. The use of a solvent is critical for heat dissipation.[1]

-

Acid Addition: Concentrated hydrochloric acid is added slowly to the agitated diethylamine solution. The rate of addition is carefully controlled to maintain the reaction temperature within a specified range, typically between 20-40°C.

-

pH Control: The pH of the reaction mixture is continuously monitored and adjusted to be near-neutral (pH 6-7) to ensure complete salt formation and avoid excess acidity.

-

Reaction Completion and Decolorization: Once the addition of hydrochloric acid is complete, the mixture is stirred for an additional period to ensure the reaction goes to completion. Activated carbon may be added to decolorize the solution.

-

Filtration: The reaction mixture is filtered to remove the activated carbon and any other solid impurities.

-

Crystallization: The filtrate is cooled to induce crystallization of the this compound. The cooling rate is controlled to obtain crystals of a desired size and purity.

-

Isolation and Drying: The crystallized product is isolated from the mother liquor using a nutsche filter or centrifuge. The resulting wet cake is then washed with a cold solvent (e.g., ethanol) to remove residual impurities. The final product is dried under vacuum at a controlled temperature to achieve a moisture content of less than 0.5%.[4]

Process Flow Diagram

Caption: Commercial Production Workflow for this compound.

Quantitative Data and Process Optimization

Process optimization is crucial for achieving high yield and purity in a cost-effective manner. Key parameters to monitor and control include reactant molar ratio, temperature, and solvent selection.

Table 1: Typical Production Parameters and Specifications

| Parameter | Value/Range | Reference |

| Purity | > 99.0% | [1][5] |

| Yield | Typically > 95% | General chemical knowledge |

| Melting Range | 225-228°C | [6] |

| Moisture Content (by K.F.) | < 0.5% | [4][6] |

| Appearance | White to off-white crystalline powder | [7][8] |

| Solubility | Highly soluble in water | [7] |

Process Optimization Considerations:

-

Stoichiometry: While the reaction is a 1:1 molar ratio, a slight excess of one reactant may be used to drive the reaction to completion, followed by a neutralization step.

-

Temperature Control: Due to the exothermic nature of the reaction, efficient cooling is essential to prevent side reactions and ensure safety.

-

Solvent Choice: The choice of solvent (e.g., ethanol, isopropanol (B130326), or water) can influence crystallization behavior, crystal size, and impurity profile.[7] Recrystallization from ethanol or isopropanol is a common purification method.[7]

Purification of this compound

High purity is a critical requirement for this compound, especially for pharmaceutical applications. The primary method for purification is recrystallization.

Experimental Protocol: Industrial Recrystallization

Objective: To purify crude this compound to >99.5% purity.

Materials:

-

Crude this compound

-

Ethanol (95% or absolute)

-

Deionized Water (if necessary)

Equipment:

-

Crystallization reactor with heating and cooling capabilities

-

Reflux condenser

-

Filter press or centrifuge

-

Vacuum dryer

Procedure:

-

Dissolution: The crude this compound is dissolved in a minimal amount of hot ethanol or an ethanol/water mixture under reflux.

-

Hot Filtration (Optional): If insoluble impurities are present, the hot solution is filtered.

-

Cooling and Crystallization: The clear solution is slowly cooled to a specified temperature to induce crystallization. The cooling profile is critical for controlling crystal size and minimizing impurity inclusion.

-

Isolation: The purified crystals are collected by filtration or centrifugation.

-

Washing: The crystal cake is washed with a small amount of cold ethanol to remove any remaining mother liquor.

-

Drying: The purified this compound is dried under vacuum at an appropriate temperature to remove residual solvent.

Table 2: Impurity Profile and Control

| Impurity | Source | Control Strategy |

| Unreacted Diethylamine | Incomplete reaction | pH control, slight excess of HCl |

| Excess HCl | Over-addition of acid | pH control and adjustment |

| Solvent Residues | Drying process | Effective vacuum drying, analytical testing (GC) |

| Color Impurities | Side reactions, raw material impurities | Activated carbon treatment, recrystallization |

Safety and Environmental Considerations

Safety:

-

Diethylamine: Is a flammable and corrosive liquid with a strong, unpleasant odor.[9] Handling should be done in a well-ventilated area with appropriate personal protective equipment (PPE), including gloves, goggles, and respiratory protection.[3][6]

-

Hydrochloric Acid: Is a highly corrosive acid. Appropriate PPE is mandatory.

-

Reaction: The reaction is exothermic and can lead to a rapid temperature increase if not controlled, potentially causing boiling of the solvent and pressure buildup.

-

Dust Explosion: this compound dust can form explosive mixtures with air.[10] Proper grounding of equipment and dust control measures are necessary.

Environmental Considerations:

-

Waste Disposal: The primary waste stream is the mother liquor from crystallization, which may contain unreacted starting materials and impurities. This should be treated as hazardous waste and disposed of according to local regulations.[8][10][11] Incineration of waste containing high levels of nitrogen and chlorine can produce harmful nitrogen oxides and hydrochloric acid gas, requiring flue gas treatment.[2]

-

Solvent Recovery: Where feasible, solvents from the mother liquor and washing steps should be recovered and recycled to minimize environmental impact and reduce costs.

Conclusion

The commercial production of this compound is a well-understood process centered around the controlled neutralization of diethylamine with hydrochloric acid. Success in large-scale manufacturing hinges on meticulous control of reaction conditions, particularly temperature, and effective purification through crystallization. By adhering to detailed protocols, implementing robust safety measures, and considering the environmental impact, high-purity this compound can be produced efficiently and safely to meet the demands of the pharmaceutical and chemical industries.

References

- 1. nbinno.com [nbinno.com]

- 2. Page loading... [wap.guidechem.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound: Uses, Synthesis & Safety [accio.ai]

- 5. nbinno.com [nbinno.com]

- 6. This compound Manufacturers, with SDS [mubychem.com]

- 7. guidechem.com [guidechem.com]

- 8. lobachemie.com [lobachemie.com]

- 9. datasheets.scbt.com [datasheets.scbt.com]

- 10. alkylamines.com [alkylamines.com]

- 11. cdhfinechemical.com [cdhfinechemical.com]

Diethylamine Hydrochloride: A Versatile Precursor in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Diethylamine (B46881) hydrochloride ((C₂H₅)₂NH·HCl), a crystalline solid, is a versatile and widely utilized precursor in organic synthesis.[1] Its stability, ease of handling compared to the volatile free base diethylamine, and its ability to act as a source of the diethylamino moiety make it an indispensable reagent in the synthesis of a diverse array of organic compounds. This technical guide provides a comprehensive overview of the applications of diethylamine hydrochloride, with a focus on its role in the pharmaceutical and chemical industries. Detailed experimental protocols, quantitative data, and mechanistic pathways are presented to assist researchers in leveraging this key synthetic building block.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for its effective use in synthesis.

| Property | Value | Reference |

| CAS Number | 660-68-4 | [1] |

| Molecular Formula | C₄H₁₂ClN | [2] |

| Molecular Weight | 109.60 g/mol | [2] |

| Appearance | White to off-white crystalline powder | [3] |

| Melting Point | 223–227 °C (decomposes) | [3] |

| Solubility | Highly soluble in water (>600 g/L at 25°C), ethanol, and methanol; insoluble in non-polar solvents. | [3] |

| pKa | ~10.9 (for the diethylammonium (B1227033) ion) | [3] |

Core Applications in Organic Synthesis

This compound serves as a crucial reagent in several key organic transformations, most notably the Mannich reaction, and in the synthesis of important active pharmaceutical ingredients (APIs) and other valuable chemicals.

The Mannich Reaction: A Cornerstone of C-C Bond Formation

The Mannich reaction is a three-component condensation involving an active hydrogen compound (the substrate), formaldehyde, and a secondary amine, typically provided as its hydrochloride salt.[4] this compound is frequently employed in this reaction to introduce a diethylaminomethyl group onto the substrate.

General Reaction Scheme:

Caption: General workflow of the Mannich reaction.

Mechanism of the Mannich Reaction:

The reaction proceeds through the initial formation of an electrophilic iminium ion (Eschenmoser's salt) from the reaction of diethylamine (liberated from its salt) and formaldehyde. The active hydrogen compound then acts as a nucleophile, attacking the iminium ion to form the final Mannich base.

References

Physical and chemical characteristics of Diethylamine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethylamine (B46881) hydrochloride ((C₂H₅)₂NH·HCl), also known as diethylammonium (B1227033) chloride, is a white to off-white crystalline solid. It is the hydrochloride salt of the secondary amine diethylamine. This compound serves as a crucial intermediate and reagent in a multitude of applications, including the synthesis of pharmaceuticals, agrochemicals, and dyes. Its utility in organic synthesis is primarily as a source of the diethylamino group or as a catalyst. This technical guide provides an in-depth overview of the physical and chemical characteristics of diethylamine hydrochloride, complete with detailed experimental protocols and data presented for clarity and practical application in a research and development setting.

Physical and Chemical Characteristics

This compound is a hygroscopic substance, meaning it readily absorbs moisture from the atmosphere. It is stable under normal laboratory conditions but is incompatible with strong oxidizing agents.[1] When heated to decomposition, it may emit toxic fumes of nitrogen oxides, carbon monoxide, carbon dioxide, and hydrogen chloride gas.

Table 1: General and Physical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 660-68-4 | [2] |

| Molecular Formula | C₄H₁₂ClN | [3] |

| Molecular Weight | 109.60 g/mol | [4] |

| Appearance | White to off-white crystalline solid | [5] |

| Melting Point | 227-230 °C | [6] |

| Boiling Point | 320-330 °C | [6] |

| Density | 1.041 g/cm³ at 21 °C | [3] |

| pKa (of diethylammonium ion) | ~11.0 | [2][4] |

Table 2: Solubility of this compound

| Solvent | Solubility | Source(s) |

| Water | Highly soluble | [5] |

| Ethanol (B145695) | Soluble | [3] |

| Chloroform | Soluble | [2] |

| Diethyl ether | Insoluble | [3] |

Synthesis and Purification

The most common method for the preparation of this compound is the acid-base reaction between diethylamine and hydrochloric acid.

Experimental Protocol: Synthesis of this compound

Materials:

-

Diethylamine

-

Concentrated Hydrochloric Acid (HCl)

-

Ethanol

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve diethylamine in ethanol.

-

Cool the flask in an ice bath to manage the exothermic nature of the reaction.

-

Slowly add a stoichiometric amount of concentrated hydrochloric acid to the stirred solution.

-

After the addition is complete, continue to stir the reaction mixture for a designated period to ensure complete salt formation.

-

Remove the solvent using a rotary evaporator to yield the crude this compound salt.[5]

Experimental Protocol: Purification by Recrystallization

Materials:

-

Crude this compound

-

Ethanol

-

Diethyl ether

-

Erlenmeyer flasks

-

Hot plate

-

Buchner funnel and filter paper

-

Vacuum flask

Procedure:

-

Dissolve the crude this compound in a minimal amount of hot ethanol in an Erlenmeyer flask.[5]

-

If any insoluble impurities are present, perform a hot gravity filtration.

-

Allow the solution to cool slowly to room temperature to promote the formation of large crystals.

-

Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.

-

To the cold solution, slowly add diethyl ether, in which the salt is insoluble, to precipitate out the purified product.[5]

-

Collect the purified crystals by vacuum filtration using a Buchner funnel.

-

Wash the crystals with a small amount of cold diethyl ether to remove any remaining soluble impurities.

-

Dry the crystals under vacuum to remove residual solvent.

References

Diethylamine Hydrochloride: A Technical Guide to its Hygroscopic Nature and Handling

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diethylamine (B46881) hydrochloride ((C₂H₅)₂NH·HCl) is a widely utilized intermediate in the synthesis of various active pharmaceutical ingredients (APIs) and other organic compounds.[1] Its physical properties, particularly its hygroscopic nature, present significant challenges in handling, storage, and formulation development. This technical guide provides an in-depth analysis of the hygroscopic properties of diethylamine hydrochloride, outlines detailed protocols for its handling and storage, and offers experimental methodologies for the quantitative assessment of its water sorption behavior.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is fundamental to its proper handling and application. Key data are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₁₂ClN | [2] |

| Molecular Weight | 109.60 g/mol | [2] |

| Appearance | White to off-white crystalline solid | [1] |

| Melting Point | 227-230 °C | [1] |

| Boiling Point | 320-330 °C | [1] |

| Solubility in Water | Highly soluble | [1] |

| Hygroscopicity | Hygroscopic | [1] |

Hygroscopic Nature

This compound is classified as a hygroscopic material, meaning it readily absorbs moisture from the atmosphere.[1] This property can significantly impact its physical and chemical stability, leading to caking, changes in crystal form, and potential degradation through hydrolysis.[3]

Quantitative Assessment of Hygroscopicity

A typical water sorption isotherm plots the change in mass of a substance against increasing and decreasing relative humidity (RH) at a constant temperature. The shape of this isotherm reveals the mechanism of water uptake and the material's propensity to retain water.

Illustrative Example: Water Sorption Isotherm of a Related Amine Salt

The following diagram illustrates a representative water sorption isotherm for an amine salt, showing a monotonic increase in water uptake with increasing relative humidity, which is characteristic of many hygroscopic materials.

Caption: Illustrative water sorption isotherm for a hygroscopic amine salt.

Experimental Protocols

Determination of Hygroscopicity by Dynamic Vapor Sorption (DVS)

This protocol outlines a general procedure for determining the water sorption characteristics of a powdered solid like this compound.

Objective: To quantitatively measure the water uptake of this compound as a function of relative humidity at a constant temperature.

Apparatus:

-

Dynamic Vapor Sorption (DVS) Analyzer

-

Microbalance (integrated into DVS)

-

Sample pans

Procedure:

-

Sample Preparation: Accurately weigh 5-15 mg of this compound into a sample pan.

-

Drying: Dry the sample in the DVS instrument under a stream of dry nitrogen (0% RH) at 25°C until a stable mass is achieved ( dm/dt ≤ 0.002% min⁻¹). This establishes the dry mass of the sample.

-

Sorption Phase: Increase the relative humidity in a stepwise manner, for example, in 10% RH increments from 0% to 90% RH. At each step, allow the sample to equilibrate until a stable mass is recorded.

-

Desorption Phase: Decrease the relative humidity in a stepwise manner from 90% back to 0% RH, again allowing for equilibration at each step.

-

Data Analysis: The change in mass at each RH step is recorded and plotted as a percentage of the initial dry mass to generate the sorption and desorption isotherms.

Caption: Experimental workflow for DVS analysis.

Handling and Storage

Due to its hygroscopic and potentially hazardous nature, strict protocols must be followed when handling and storing this compound.

Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles or a face shield are mandatory.

-

Skin Protection: Chemical-resistant gloves (e.g., nitrile or neoprene) and a lab coat or protective clothing should be worn.

-

Respiratory Protection: If handling the powder outside of a fume hood or in a poorly ventilated area, a NIOSH-approved respirator for dusts is recommended.

Handling Procedures

-

Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.

-

Avoid all personal contact.

-

Do not eat, drink, or smoke in the handling area.

-

Wash hands thoroughly after handling.

-

Use dry, clean utensils and equipment to prevent contamination and moisture absorption.

-

Keep the container tightly closed when not in use.

Storage Conditions

-

Store in a cool, dry, and well-ventilated area.

-

Keep containers tightly sealed to prevent moisture ingress.

-

Store away from incompatible materials such as strong oxidizing agents.

-

Protect from light.

Caption: Logical workflow for handling and storing this compound.

Spill and Disposal

-

Spills: In case of a spill, avoid generating dust. Carefully sweep up the solid material and place it into a suitable, labeled container for disposal. The area of the spill should then be cleaned with a damp cloth.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. It may be possible to dissolve the material in a combustible solvent and incinerate it in a chemical incinerator equipped with an afterburner and scrubber.

Conclusion

The hygroscopic nature of this compound is a critical parameter that must be carefully managed to ensure its quality, stability, and efficacy in downstream applications. By understanding its physicochemical properties, implementing rigorous handling and storage protocols, and utilizing quantitative analytical techniques to characterize its water sorption behavior, researchers and drug development professionals can mitigate the risks associated with this valuable chemical intermediate.

References

Methodological & Application

Application Notes: Diethylamine Hydrochloride in Mannich Reactions

Introduction

The Mannich reaction is a cornerstone of organic synthesis, enabling the aminoalkylation of an acidic proton located alpha to a carbonyl group.[1] This three-component condensation reaction typically involves an active hydrogen compound (e.g., a ketone or aldehyde), formaldehyde (B43269), and a primary or secondary amine.[1][2][3] The resulting β-aminocarbonyl compounds, known as Mannich bases, are valuable intermediates in the synthesis of pharmaceuticals and other biologically active molecules.[4][5][6] Diethylamine (B46881) hydrochloride serves as a stable and convenient source of the secondary amine, diethylamine, for this transformation.

Role and Advantages of Diethylamine Hydrochloride

This compound (C₄H₁₂ClN) is a white crystalline solid that is often preferred over the volatile and corrosive free base, diethylamine.[7] Its use in the Mannich reaction offers several advantages:

-

In-Situ Iminium Ion Formation: The reaction mechanism proceeds through the formation of a highly electrophilic N,N-diethyliminium ion (an Eschenmoser's salt precursor) from the reaction of diethylamine with formaldehyde under acidic conditions.[1][2][8] Using the hydrochloride salt directly provides the amine and helps maintain the acidic environment necessary to promote the formation of this key intermediate.[2]

-

Improved Handling and Stability: As a salt, this compound is non-volatile, less odorous, and easier to handle and store compared to liquid diethylamine.[7]

-

Favorable Reaction Conditions: The reaction is typically carried out in protic solvents like ethanol, and the presence of the hydrochloride salt ensures the acidic catalysis required for both the formation of the iminium ion and the enolization of the carbonyl compound.[2][9]

-

Versatility in Drug Synthesis: Mannich bases derived from diethylamine are precursors to a wide array of pharmaceutical agents, including anesthetics and other complex organic molecules.[10] The introduction of the diethylaminomethyl group can enhance the solubility and bioavailability of drug candidates.[6]

Experimental Protocols

This section details a general protocol for the synthesis of a β-diethylaminoketone via the Mannich reaction, based on established procedures.[11][12][13]

General Protocol for the Synthesis of 1-Diethylamino-3-butanone

This procedure is a modification of a known synthesis of 1-diethylamino-3-butanone from acetone (B3395972), paraformaldehyde, and this compound.[11]

Materials and Reagents:

-

This compound (>99.0% purity)[7]

-

Paraformaldehyde

-

Acetone (reagent grade)

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Hydroxide (B78521) (NaOH)

-

Diethyl ether or Dibutyl ether

-

Anhydrous Sodium Sulfate (B86663) (Na₂SO₄)

Equipment:

-

Round-bottom flask (3 L)

-

Reflux condenser

-

Heating mantle or oil bath

-

Separatory funnel

-

Distillation apparatus (including a Vigreux column)

-

Mechanical stirrer (optional)

Procedure:

-

Reaction Setup: In a 3-liter round-bottomed flask equipped with a reflux condenser, combine this compound (176 g, 1.60 moles), paraformaldehyde (68 g, 2.26 moles), acetone (600 ml, 8.2 moles), and methanol (80 ml).[11]

-

Acid Catalysis: Add a catalytic amount of concentrated hydrochloric acid (0.2 ml).[11] Some protocols suggest that adding a small amount of mineral acid can significantly improve yields.[12]

-

Reflux: Heat the mixture to a moderate and steady reflux for 12 hours.[11] The reaction mixture will become a light-yellow solution.

-

Work-up (Base Extraction): After cooling the solution, add a cold solution of sodium hydroxide (65 g in 300 ml of water) to basify the mixture.[11]

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with three 200 ml portions of ether.[11]

-

Drying and Distillation: Combine the ether extracts and dry them overnight with anhydrous sodium sulfate (~80 g). Filter the solution and distill under reduced pressure through a Vigreux distilling column to obtain the purified 1-diethylamino-3-butanone.[11]

Data Presentation

The following tables summarize typical reactant stoichiometry and reaction conditions for Mannich reactions involving amine hydrochlorides.

Table 1: Example Reagent Stoichiometry

| Reagent | Role | Molar Ratio (Example) | Reference |

| Ketone (e.g., Acetophenone) | Active Hydrogen Compound | 1.0 | [13] |

| This compound | Amine Source | 1.3 | [13] |

| Paraformaldehyde | Formaldehyde Source | 1.1 (as CH₂O units) | [13] |

| Hydrochloric Acid | Catalyst | Catalytic amount | [13] |

| 95% Ethanol | Solvent | N/A | [13] |

Table 2: Summary of Reaction Conditions and Yields

| Active Hydrogen Compound | Amine Hydrochloride | Solvent | Time (h) | Temperature | Yield (%) | Reference |

| Acetophenone | Dimethylamine HCl | 95% Ethanol | 2 | Reflux | 68-72 | [13] |

| Various Methylketones | Dimethylamine HCl | 95% Ethanol | 3 | Reflux | Not specified | [4] |

| Acetone | Diethylamine HCl | Acetone/Methanol | 12 | Reflux | 65-71 | [11] |

| Acetophenone | Diethylamine HCl | Anhydrous Ethanol | Not specified | Reflux | 65.3 | [12] |

| 7-chloro-2-methylquinoline | Diethylamine HCl | Dioxane | 0.5 | 100 °C | 95 | [14] |

Visualizations

The following diagrams illustrate the reaction mechanism and a typical experimental workflow.

Caption: Mechanism of the Mannich reaction using diethylamine.

Caption: General experimental workflow for Mannich base synthesis.

References

- 1. Mannich reaction - Wikipedia [en.wikipedia.org]

- 2. adichemistry.com [adichemistry.com]

- 3. repository.sustech.edu:8080 [repository.sustech.edu:8080]

- 4. Synthesis, Hematological, Biochemical, and Neurotoxicity Screening of Some Mannich Base Hydrochlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. oarjbp.com [oarjbp.com]

- 6. ias.ac.in [ias.ac.in]

- 7. nbinno.com [nbinno.com]

- 8. Mannich Reaction - Chemistry Steps [chemistrysteps.com]

- 9. Mannich Reaction | NROChemistry [nrochemistry.com]

- 10. nbinno.com [nbinno.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. US2816929A - Process for beta-diethylaminopropiophenone - Google Patents [patents.google.com]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. pubs.rsc.org [pubs.rsc.org]

Application Notes and Protocols: Diethylamine Hydrochloride in the Synthesis of Pharmaceutical Intermediates

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data on the use of diethylamine (B46881) and its hydrochloride salt in the synthesis of key pharmaceutical intermediates. The following sections detail the synthesis of precursors for the local anesthetics, lidocaine (B1675312) and procaine (B135), highlighting the role of diethylamine as a key building block.

Synthesis of 2-(Diethylamino)-N-(2,6-dimethylphenyl)acetamide (Lidocaine)

Lidocaine is a widely used local anesthetic. Its synthesis involves the reaction of α-chloro-2,6-dimethylacetanilide with diethylamine. In this reaction, diethylamine acts as a nucleophile, displacing the chloride to form the final product. Diethylamine hydrochloride is generated as a byproduct and is removed during the workup process.

Experimental Workflow: Synthesis of Lidocaine

Caption: Experimental workflow for the two-step synthesis of Lidocaine.

Experimental Protocol:

This protocol is adapted from established laboratory procedures.

Step 1: Synthesis of N-(2,6-Dimethylphenyl)chloroacetamide

-

In a 125-mL Erlenmeyer flask, combine 3.0 mL (2.9 g, 24.4 mmol) of 2,6-dimethylaniline and 15 mL of glacial acetic acid.

-

To this solution, add 2.0 mL (2.85 g, 25.1 mmol) of chloroacetyl chloride, followed by 25 mL of a half-saturated aqueous sodium acetate solution.

-

Stir the mixture thoroughly with 60 mL of cold water to induce precipitation.

-

Isolate the solid product by vacuum filtration and press as dry as possible. Use this intermediate immediately in the next step.

Step 2: Synthesis of 2-(Diethylamino)-N-(2,6-dimethylphenyl)acetamide (Lidocaine)

-

Transfer the N-(2,6-dimethylphenyl)chloroacetamide from the previous step to a 50-mL round-bottom flask.

-

Add 7.5 mL (5.29 g, 72.5 mmol) of diethylamine and 25 mL of toluene to the flask.

-

Reflux the mixture for one hour.

-

After cooling to room temperature, transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer four times with 50-mL portions of water to remove this compound and excess diethylamine.

-

Extract the organic layer with one 20-mL portion of 3 M hydrochloric acid and then wash with 20 mL of water.

-

Combine the aqueous extracts in a 125-mL Erlenmeyer flask, cool to 10 °C in an ice bath, and neutralize by the addition of 3 M sodium hydroxide, maintaining the temperature below 20 °C.

-

Isolate the precipitated solid product by vacuum filtration, wash with cold water, and air dry.

Quantitative Data:

| Parameter | Value | Reference |

| Reactants (Step 1) | ||

| 2,6-Dimethylaniline | 3.0 mL (2.9 g, 24.4 mmol) | [1] |

| Chloroacetyl chloride | 2.0 mL (2.85 g, 25.1 mmol) | [1] |

| Reactants (Step 2) | ||

| N-(2,6-Dimethylphenyl)chloroacetamide | Product from Step 1 | [1] |

| Diethylamine | 7.5 mL (5.29 g, 72.5 mmol) | [1] |

| Product | ||

| Lidocaine Yield | 4.1 g (71.1% based on 2,6-dimethylaniline) | [1] |

| Lidocaine Melting Point | 64–66 °C (crude), 65–67 °C (recrystallized) | [1] |

Synthesis of 2-(Diethylamino)ethyl Chloride Hydrochloride

2-(Diethylamino)ethyl chloride is a versatile pharmaceutical intermediate. It is synthesized from 2-(diethylamino)ethanol (B1670525) via chlorination with thionyl chloride. The hydrochloride salt is the stable and commonly used form of this intermediate.

Experimental Workflow: Synthesis of 2-(Diethylamino)ethyl Chloride Hydrochloride

Caption: Experimental workflow for the synthesis of 2-(Diethylamino)ethyl Chloride Hydrochloride.

Experimental Protocol:

This protocol is based on a representative laboratory procedure.[2]

-

Dissolve 2-(diethylamino)ethanol in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stirrer, dropping funnel, and reflux condenser.

-

Cool the flask in an ice bath to 0-5 °C.

-

Slowly add a solution of thionyl chloride in dichloromethane to the cooled amino alcohol solution via the dropping funnel with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 1-2 hours.

-

After reflux, cool the mixture and concentrate it under reduced pressure to remove the solvent and excess thionyl chloride.

-

The crude product is then purified by recrystallization from absolute ethanol.

-

Collect the crystalline product by suction filtration, wash with a small amount of cold absolute ethanol, and dry under vacuum.

Quantitative Data:

| Parameter | Value | Reference |

| Reactants | ||

| 2-(Diethylamino)ethanol | 120 g | [3] |

| Thionyl chloride | 260 g | [3] |

| Dichloromethane | 240 g + 100 g | [3] |

| Reaction Conditions | ||

| Initial Temperature | -10 °C to 20 °C | [3] |

| Final Temperature | 35 °C | [3] |

| Reaction Time | 2.5 hours | [3] |

| Product | ||

| 2-(Diethylamino)ethyl Chloride HCl Yield | 98.08% | [3] |

| 2-(Diethylamino)ethyl Chloride HCl Purity | 99.74% | [3] |

Signaling Pathway: Mechanism of Action of Local Anesthetics (Lidocaine and Procaine)

Lidocaine and procaine exert their anesthetic effects by blocking nerve signal propagation. They achieve this by inhibiting voltage-gated sodium channels in the neuronal cell membrane.[1][4]

Logical Relationship: Blockade of Neuronal Action Potential

Caption: Mechanism of action of local anesthetics like lidocaine and procaine.

The non-ionized form of the local anesthetic penetrates the neuronal membrane.[4] Inside the neuron, it becomes ionized and binds to the intracellular side of the voltage-gated sodium channels.[1] This binding blocks the influx of sodium ions, which is necessary for the depolarization of the nerve membrane and the propagation of the action potential.[1][4] By preventing the transmission of nerve impulses, the sensation of pain is blocked.[4]

References

The Role of Diethylamine Hydrochloride in Agrochemical Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the role of diethylamine (B46881) hydrochloride in the synthesis of various agrochemicals. It includes application notes, detailed experimental protocols, and quantitative data to support researchers in the fields of agrochemical development, organic synthesis, and crop protection.

Introduction to Diethylamine Hydrochloride in Agrochemical Synthesis

This compound ((C₂H₅)₂NH·HCl) is a versatile and economically important reagent in the synthesis of a wide range of agrochemicals. Its primary functions in these synthetic pathways include serving as a precursor for the introduction of a diethylamino group, acting as a hydrochloride salt of the volatile diethylamine for easier handling, and participating in reactions as an acid scavenger. This document will explore its application in the synthesis of key classes of agrochemicals, including herbicides, insect repellents, and fungicides.

Herbicide Synthesis

Diethylamine and its hydrochloride salt are pivotal in the synthesis of several classes of herbicides, most notably the phenoxy herbicides and triazine herbicides.

Phenoxy Herbicides: Synthesis of 2,4-D Amine Salts

Phenoxy herbicides, such as 2,4-dichlorophenoxyacetic acid (2,4-D), are systemic herbicides used to control broadleaf weeds.[1] While this compound is not directly used in the synthesis of the 2,4-D acid itself, it is crucial for the formation of 2,4-D amine salts, a common and effective formulation of the herbicide. The amine salt formulation enhances the solubility and absorption of the herbicide by the target plant.

Logical Relationship: Synthesis of 2,4-D and its Diethylamine Salt

Caption: Synthesis of 2,4-D acid and its subsequent conversion to a diethylamine salt.

Experimental Protocol: Preparation of 2,4-D Diethylamine Salt

This protocol outlines the laboratory-scale synthesis of 2,4-D diethylamine salt from 2,4-D acid and diethylamine (which can be generated in situ from this compound).

-

Materials: 2,4-Dichlorophenoxyacetic acid (2,4-D), Diethylamine, Isopropanol, Water.

-

Procedure:

-

In a suitable reaction vessel, dissolve 2,4-D acid in a minimal amount of isopropanol.

-

In a separate container, prepare an aqueous solution of diethylamine.

-

Slowly add the diethylamine solution to the 2,4-D solution with constant stirring. The reaction is exothermic, and cooling may be necessary to maintain the temperature below 40°C.

-

Continue stirring for 1-2 hours at room temperature to ensure complete reaction.

-

The resulting solution is the 2,4-D diethylamine salt, which can be used directly or further formulated.

-

| Parameter | Value |

| Reactant | 2,4-D Acid |

| Molar Mass ( g/mol ) | 221.04 |

| Reactant | Diethylamine |

| Molar Mass ( g/mol ) | 73.14 |

| Product | 2,4-D Diethylamine Salt |

| Molar Mass ( g/mol ) | 294.18 |

| Typical Yield | >95% |

Table 1: Quantitative data for the synthesis of 2,4-D diethylamine salt.

Signaling Pathway: Mode of Action of 2,4-D